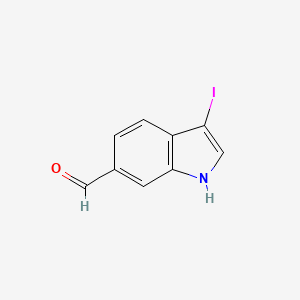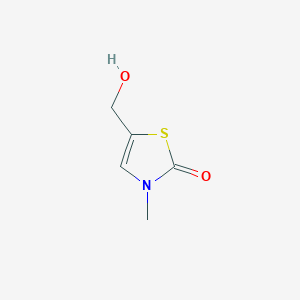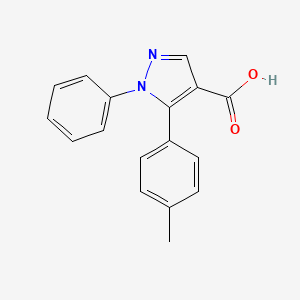
5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, also known as MPPCA, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPCA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit potent anti-inflammatory and analgesic effects.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Analysis
5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives have been extensively studied for their structural and spectral properties. Research by Viveka et al. (2016) focused on a derivative of this compound, combining experimental and theoretical methods, including NMR, FT-IR spectroscopy, and X-ray diffraction. This study contributes to understanding the molecular structure and behavior of such compounds.
Synthesis and Antibacterial Screening
Compounds related to 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid have been synthesized and tested for antibacterial properties. For instance, Maqbool et al. (2014) synthesized various derivatives and evaluated their antibacterial activities, demonstrating the potential of these compounds in medical applications.
Potential in Nonlinear Optical Materials
Research by Chandrakantha et al. (2013) explored the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates. The findings indicated that certain compounds show promise for optical limiting applications, which is significant for the development of advanced optical materials.
Corrosion Inhibition in Petroleum Industry
In the petroleum industry, derivatives of this compound have been investigated for their role in corrosion inhibition. Singh et al. (2020) explored the synthesis of pyrazol derivatives and their effectiveness in preventing steel corrosion in acidic environments, crucial for maintaining infrastructure in the oil industry.
Study of Ionization Constants
The ionization constants of pyrazole carboxylic acids, including derivatives of 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, were determined by Alkan et al. (2009). This research is vital for understanding the chemical properties and reactivity of these compounds in various solvents.
Antiviral Activity
The antiviral activity of derivatives of this compound was investigated by Bernardino et al. (2007). They synthesized new derivatives and tested their effectiveness against various viruses, indicating potential applications in antiviral drug development.
Wirkmechanismus
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties . The specific biological activity of a pyrazole compound depends on its structure and the nature of any substituent groups attached to the pyrazole ring .
Carboxylic acids
are organic compounds that contain a carboxyl group (-COOH). The carboxyl group is polar and can participate in hydrogen bonding, making carboxylic acids generally more soluble in water than similar hydrocarbons. Many carboxylic acids are biologically active, and they are often involved in reactions with enzymes and receptors in the body .
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)16-15(17(20)21)11-18-19(16)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCLJDMHZOAYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)
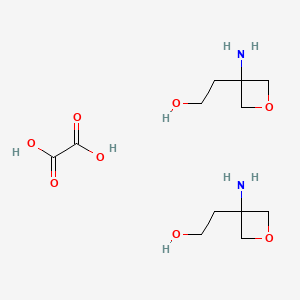
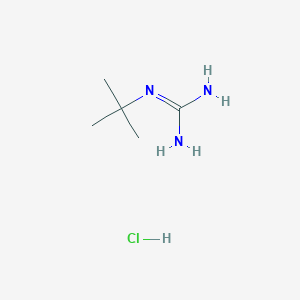
![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)
![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)

![4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine](/img/structure/B1407140.png)


![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)
![4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1407145.png)
